molecular formula C11H20O B14582490 2H-Pyran, 3-cyclohexyltetrahydro- CAS No. 61639-09-6

2H-Pyran, 3-cyclohexyltetrahydro-

Cat. No.: B14582490
CAS No.: 61639-09-6
M. Wt: 168.28 g/mol
InChI Key: ADUYAWDUHVJKOC-UHFFFAOYSA-N
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Description

2H-Pyran, 3-cyclohexyltetrahydro- is a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms This compound is a derivative of 2H-pyran, which is known for its structural motif present in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-pyran derivatives, including 3-cyclohexyltetrahydro-2H-pyran, can be achieved through various methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method often results in the formation of both 2H-pyrans and their valence isomers, such as 4H-pyrans . Another method involves the use of unsaturated acyclic ketones and 4H-pyrans as starting materials .

Industrial Production Methods

Industrial production of 2H-pyran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 3-cyclohexyltetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyran derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyran oxides, while reduction can produce dihydropyran derivatives.

Scientific Research Applications

2H-Pyran, 3-cyclohexyltetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 3-cyclohexyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 3-cyclohexyltetrahydro- is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

61639-09-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-cyclohexyloxane

InChI

InChI=1S/C11H20O/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-11H,1-9H2

InChI Key

ADUYAWDUHVJKOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCCOC2

Origin of Product

United States

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